Rhodium(III) acetylacetonate
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Overview
Description
Rhodium(III) acetylacetonate is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents. The compound is known for its D₃-symmetry and is widely used in various fields due to its unique properties .
Mechanism of Action
Target of Action
Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .
Mode of Action
Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.
Biochemical Pathways
Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .
Pharmacokinetics
It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents
Result of Action
The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) acetylacetonate is typically prepared by reacting rhodium(III) chloride hydrate (RhCl₃(H₂O)₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction proceeds as follows: [ \text{RhCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Rh}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in an organic solvent, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) acetylacetonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(I) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Rhodium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbonylation, and hydroformylation.
Biology: It is used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and in the electronics industry for the preparation of rhodium-containing materials
Comparison with Similar Compounds
Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃): Similar in structure but with iridium as the central metal.
Palladium(II) acetylacetonate (Pd(C₅H₇O₂)₂): Contains palladium and has different catalytic properties.
Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂): Contains platinum and is used in different catalytic applications.
Uniqueness: Rhodium(III) acetylacetonate is unique due to its high catalytic activity and stability. It is particularly effective in hydrogenation and hydroformylation reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
14284-92-5 |
---|---|
Molecular Formula |
C15H24O6Rh |
Molecular Weight |
403.25 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
MBVAQOHBPXKYMF-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
14284-92-5 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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